molecular formula C14H22N2O3S B1277706 Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate CAS No. 864068-79-1

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

Cat. No. B1277706
M. Wt: 298.4 g/mol
InChI Key: RDZWXODJIWMJPE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a compound that appears to be a derivative of piperidine with potential applications in medicinal chemistry. Piperidine derivatives are often used as intermediates in the synthesis of various biologically active compounds, including anticancer drugs, analgesics, and other pharmaceutical agents. The tert-butyl group and the thiazole moiety suggest that this compound could be involved in the synthesis of complex molecules with specific pharmacological properties.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency and yield.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR and MS. For instance, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized with ESI-MS and 1H NMR . X-ray crystallography is also used to determine the crystal structure of synthesized compounds, providing detailed information about the molecular conformation and intermolecular interactions, as seen in the study of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield compounds with desired biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the modification of the piperidine core to obtain compounds with specific pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. These properties are essential for the compound's suitability in drug formulation and its behavior in biological systems. The thermal, X-ray, and DFT analyses provide insights into the stability and reactivity of the compounds . For example, DFT analyses can predict intramolecular hydrogen bonding and other interactions that stabilize the molecule .

Scientific Research Applications

Application in PROTAC Development

  • Summary of the Application: “Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

Synthesis of Biologically Active Compounds

  • Summary of the Application: “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

Application in Bioconjugation

  • Summary of the Application: This compound is used as a semi-flexible linker in bioconjugation . Bioconjugation is the process of chemically linking two or more biomolecules together, and it is widely used in drug development, diagnostics, and biological research.
  • Methods of Application: The compound is used as a linker molecule in the construction of bioconjugates. The specific methods of application in bioconjugation are not detailed in the source .

Synthesis of Biologically Active Compounds

  • Summary of the Application: “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

Application in Crosslinkers for Bioconjugation

  • Summary of the Application: This compound is used as a semi-flexible linker in crosslinkers for bioconjugation . Bioconjugation is the process of chemically linking two or more biomolecules together, and it is widely used in drug development, diagnostics, and biological research.
  • Methods of Application: The compound is used as a linker molecule in the construction of crosslinkers for bioconjugation. The specific methods of application in bioconjugation are not detailed in the source .

Synthesis of Biologically Active Compounds

  • Summary of the Application: “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

Safety And Hazards

The compound is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The use of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate as a linker in PROTAC development suggests potential applications in the field of targeted protein degradation . Future research could focus on the optimization of the linker structure to improve the efficacy and selectivity of PROTAC molecules.

properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h9-10,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZWXODJIWMJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428175
Record name tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

CAS RN

864068-79-1
Record name tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL-4-[4-(HYDROXYMETHYL)-1,3-THIAZOL-2-YL]PIPERIDINE-1-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidinecarboxylate (i.e. the product of Example 1, Step A) (3.4 g, 10 mmol), lithium borohydride (0.33 g, 15 mmol) and methanol (607 μL, 15 mmol) in diethyl ether (40 mL) was heated at reflux for 16 h. The reaction mixture was cooled, treated with water (5 mL) and extracted with diethyl ether and dichloromethane. The combined organic layers were dried (MgSO4) and concentrated under reduced pressure and purified by silica gel chromatography using 50-100% ethyl acetate in hexanes as eluant to give 1.72 g of the title compound as a white solid.
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